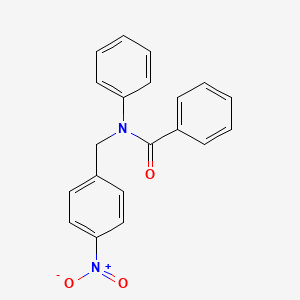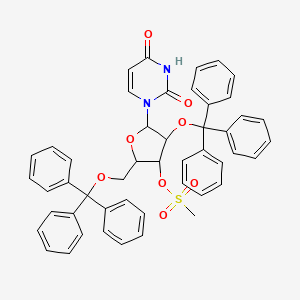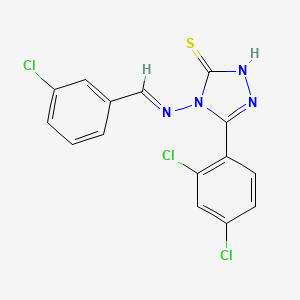![molecular formula C18H14N2O5 B11997386 Methyl 4-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate CAS No. 5811-91-6](/img/structure/B11997386.png)
Methyl 4-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which include a quinoline core and a benzoate ester group. The presence of these functional groups makes it a candidate for various chemical reactions and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Hydroxy and Oxo Groups: The hydroxy and oxo groups are introduced via oxidation reactions. For instance, the quinoline derivative can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Coupling with Benzoate Ester: The final step involves coupling the quinoline derivative with methyl 4-aminobenzoate. This can be achieved through a condensation reaction using coupling agents like dicyclohexylcarbodiimide (DCC) and N,N’-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-purity reagents and solvents. Continuous flow reactors might be employed to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into hydroxyl groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), chlorosulfonic acid, or halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated quinoline derivatives.
Substitution: Nitro, sulfonyl, or halogenated quinoline derivatives.
科学的研究の応用
Chemistry
In chemistry, Methyl 4-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, this compound has potential as a pharmacophore in drug design. Its quinoline core is a common motif in many biologically active molecules, including antimalarial, antibacterial, and anticancer agents.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. The presence of both quinoline and benzoate moieties suggests possible applications in targeting specific biological pathways and receptors.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable aromatic structure and reactive functional groups.
作用機序
The mechanism of action of Methyl 4-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, inhibiting topoisomerase enzymes and thereby affecting DNA replication and transcription. The hydroxy and carbonyl groups can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-Hydroxyquinoline: Shares the quinoline core but lacks the benzoate ester group.
Methyl 4-aminobenzoate: Contains the benzoate ester but lacks the quinoline core.
Quinoline-2,4-dione: Similar quinoline structure with different functional groups.
Uniqueness
Methyl 4-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate is unique due to the combination of the quinoline core and the benzoate ester group. This dual functionality allows for a broader range of chemical reactions and biological activities compared to its individual components or simpler analogs.
特性
CAS番号 |
5811-91-6 |
|---|---|
分子式 |
C18H14N2O5 |
分子量 |
338.3 g/mol |
IUPAC名 |
methyl 4-[(4-hydroxy-2-oxo-1H-quinoline-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C18H14N2O5/c1-25-18(24)10-6-8-11(9-7-10)19-16(22)14-15(21)12-4-2-3-5-13(12)20-17(14)23/h2-9H,1H3,(H,19,22)(H2,20,21,23) |
InChIキー |
BJVJBSKYRLWVOL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-chlorophenyl)-4-{[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11997308.png)
![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]-2-propenamide](/img/structure/B11997310.png)
![1-(9H-carbazol-9-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol](/img/structure/B11997311.png)

![5-(4-Methoxyphenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11997322.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11997326.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11997332.png)


![1-[4-(Diphenylmethyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B11997360.png)
![N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]propanamide](/img/structure/B11997363.png)
![3-[(Dimethylamino)methyl][1,1'-biphenyl]-2-ol](/img/structure/B11997366.png)

